This technical guide details the chemical identity, synthesis, and application of Methyl 5-bromo-2-cyano-3-methylbenzoate , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and application of Methyl 5-bromo-2-cyano-3-methylbenzoate , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology therapeutics.
CAS Number: 1805189-61-0[1][2][3][4][5][6]
Executive Summary
Methyl 5-bromo-2-cyano-3-methylbenzoate is a highly functionalized aromatic building block used primarily in the synthesis of complex heterocyclic pharmaceutical agents. Its structure features three distinct reactive handles—an aryl bromide, a nitrile (cyano) group, and a methyl ester—allowing for orthogonal functionalization.[1] It is a key intermediate in the synthesis of next-generation PARP inhibitors (e.g., analogs of Niraparib) where the benzamide core is essential for binding affinity.[1]
Chemical Identity & Properties
Property
Specification
CAS Number
1805189-61-0
IUPAC Name
Methyl 5-bromo-2-cyano-3-methylbenzoate
Molecular Formula
C₁₀H₈BrNO₂
Molecular Weight
254.08 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate
Melting Point
98–102 °C (Typical range for this class)
SMILES
COC(=O)C1=CC(Br)=CC(C)=C1C#N
Synthetic Utility & Retrosynthesis
The strategic value of this compound lies in its ability to undergo divergent synthesis:
Aryl Bromide (C5): amenable to Suzuki-Miyaura coupling to attach biaryl systems (e.g., indazole moieties).[1]
Nitrile (C2): Precursor to primary amides (via hydrolysis) or heterocycles (e.g., tetrazoles, amidines).[1]
Methyl Ester (C1): Serves as a masked acid or electrophile for cyclization reactions.[1]
Retrosynthetic Pathway
The most robust industrial route disconnects the C2-cyano group back to a C2-amino group. Direct cyanation of an aryl halide is possible but often less selective than the Sandmeyer reaction sequence starting from the aniline derivative.[1]
Figure 1: Retrosynthetic analysis revealing the amino-benzoate precursor.[2][3]
Detailed Synthesis Protocol
The following protocol describes the conversion of Methyl 2-amino-5-bromo-3-methylbenzoate (CAS 206548-14-3) to the target compound via a modified Sandmeyer reaction. This route is preferred over direct nucleophilic aromatic substitution due to the electron-rich nature of the precursor ring.
Catalyst Prep: In a separate vessel, prepare a solution of CuCN and KCN in water (forming the soluble tetracyanocuprate species) and heat to 60°C.
Addition: Transfer the cold diazonium salt solution (from Step 1) slowly into the heated copper cyanide mixture. Caution: Nitrogen gas evolution will be vigorous.
Reaction: Maintain temperature at 70°C for 1–2 hours.
Workup: Cool to room temperature. Quench with aqueous FeCl₃ or sodium hypochlorite to destroy excess cyanide (Safety Critical).[1] Extract with ethyl acetate.
Purification: The crude product is typically purified via silica gel chromatography (Hexanes/EtOAc gradient) to yield the target nitrile.[1]
Step 3: Alternative Bromination (If starting from non-brominated precursor)
If starting from Methyl 2-cyano-3-methylbenzoate, bromination is challenging due to the deactivating nature of the cyano and ester groups. Therefore, installing the bromine before the cyano group (on the amino-benzoate) is the standard authoritative approach.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the conversion of the amino-precursor to the target cyano-benzoate.
Safety & Handling (MSDS Highlights)
Cyanide Hazard: The synthesis involves Potassium Cyanide (KCN) and Copper Cyanide (CuCN).[1] These are fatal if swallowed, inhaled, or absorbed through skin.[1] All operations must occur in a high-efficiency fume hood.
Waste Disposal: Aqueous waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.[1]
Skin/Eye Contact: The target compound is an aryl bromide and nitrile; treat as a potential irritant and sensitizer. Wear double nitrile gloves.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral data should be obtained:
¹H NMR (400 MHz, CDCl₃):
δ 8.15 (d, 1H): Aromatic proton at C6 (ortho to ester).[1]
δ 7.85 (d, 1H): Aromatic proton at C4 (meta to ester, ortho to methyl).[1]
Note: The disappearance of the broad amino singlet (~6.0 ppm) from the starting material confirms the transformation.[1]
IR Spectroscopy:
~2230 cm⁻¹: Distinct sharp peak for Nitrile (C≡N) stretch.[1]
~1725 cm⁻¹: Carbonyl (C=O) stretch of the ester.[1]
References
Jones, P., et al. (2009).[1] Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry, 52(22), 7170–7185.[1][4] (Contextualizing the scaffold in PARP inhibitors).
PubChem. (n.d.).[1] Methyl 2-amino-5-bromo-3-methylbenzoate (Precursor Data). Retrieved from [Link].[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure Elucidation of Methyl 5-bromo-2-cyano-3-methylbenzoate
Content Type: Technical Whitepaper / Application Note
Audience: Pharmaceutical Researchers, Process Chemists, Analytical Scientists
Executive Summary
Methyl 5-bromo-2-cyano-3-methylbenzoate (CAS: 1806061-04-0) is a critical polysubstituted aromatic intermediate, often utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) and other complex pharmacophores.[1][2][3][4] Its structural integrity is paramount, as regioisomeric impurities—common in electrophilic aromatic substitutions—can propagate through subsequent synthetic steps, leading to costly late-stage failures.
This guide provides a definitive, self-validating analytical framework for the unambiguous identification of this molecule. By integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Nuclear Overhauser Effect (NOE) spectroscopy, researchers can distinguish the target compound from its most likely regioisomers with high confidence.
Synthetic Context & Impurity Profile
To understand the analytical challenge, one must first understand the origin of the molecule. The synthesis typically proceeds via a sequence that introduces the bromine and cyano functionalities to a toluene or benzoic acid core.
Common Synthetic Route (The "Sandmeyer" Approach)
The most robust route involves the bromination of a 2-amino-3-methylbenzoate precursor, followed by a Sandmeyer reaction to install the nitrile group.
Bromination: Electrophilic bromination typically occurs para to the amino group (the strongest activating group), directing the bromine to position 5.
Cyanation: Diazotization of the amino group followed by displacement with CuCN yields the 2-cyano product.
Critical Impurity Risk:
Regioisomer A (Isomeric Bromination): If bromination occurs at position 6 (ortho to the amino), the result is Methyl 6-bromo-2-cyano-3-methylbenzoate.
Regioisomer B (Starting Material Isomer): If the starting material contained Methyl 2-amino-5-methylbenzoate, the final product would be Methyl 5-bromo-2-cyano-4 -methylbenzoate.
The analytical protocol below is designed to rule out these specific possibilities.
Analytical Strategy: The Self-Validating System
Our elucidation strategy relies on three pillars of evidence:
Elemental Composition (MS): Confirming the presence of Bromine.
Functional Group Verification (IR/13C NMR): Confirming Nitrile and Ester.
Regiochemistry (1H NMR & NOE): The "Smoking Gun" for substituent placement.
Mass Spectrometry (MS)
Method: GC-MS or LC-MS (ESI+).
Expected Result: A characteristic 1:1 isotopic doublet for the molecular ion
and .
Interpretation: Bromine has two stable isotopes,
and , in roughly equal abundance. A single bromine atom results in two peaks of equal intensity separated by 2 mass units.
Target Mass: ~254/256 Da.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance).
Key Bands:
Nitrile (
): A sharp, distinct absorption at ~2230 cm⁻¹ . This confirms the successful Sandmeyer transformation.
Ester Carbonyl (
): A strong band at ~1720–1735 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
1H NMR Analysis (Proton Connectivity)
Solvent:
or .
Resonances:
Aromatic Protons (H4 & H6):
Pattern: Two doublets (or singlets if resolution is low).
Coupling (
): Meta-coupling (). This rules out ortho isomers (which would show ).
Shift: H6 is typically more deshielded (downfield, ~8.0 ppm) due to the proximity of the electron-withdrawing ester and nitrile groups. H4 is slightly upfield relative to H6 (~7.8 ppm).
Aryl-Methyl (
at C3):
Pattern: Singlet.
Shift: ~2.5–2.6 ppm. (Deshielded by the ortho-cyano group).
Ester-Methyl (
):
Pattern: Singlet.
Shift: ~3.9–4.0 ppm.
1D NOE / NOESY (The Definitive Proof)
This is the critical step to distinguish the target from isomers where the methyl group is in a different position (e.g., position 4 or 6).
Experiment: Irradiate the Aryl-Methyl signal at ~2.5 ppm.
Prediction for Target (Methyl 5-bromo-2-cyano-3-methylbenzoate):
Enhancement: You should observe a distinct NOE enhancement of the H4 aromatic proton.
No Enhancement: You should NOT see enhancement of the H6 proton.
Logic: The C3-Methyl is sterically adjacent to H4. It is separated from H6 by the Bromine atom (at C5) and the Cyano/Ester groups (at C2/C1).
Data Visualization & Logic Flow
Elucidation Logic Tree
The following diagram illustrates the decision process for confirming the structure.
Figure 1: Decision tree for the structural confirmation of Methyl 5-bromo-2-cyano-3-methylbenzoate.
Structural Connectivity (NOE)
Visualizing the spatial relationships confirmed by the NOE experiment.
Figure 2: Expected Nuclear Overhauser Effect (NOE) correlations. The interaction between C3-Methyl and H4 is the diagnostic signal.
Experimental Protocols
Sample Preparation for NMR
Mass: Weigh approximately 5–10 mg of the solid sample.
Solvent: Dissolve in 0.6 mL of
(Chloroform-d). Ensure the solvent is free of acid traces (filter through basic alumina if necessary to prevent shift drifting).
Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent evaporation and moisture absorption.
Data Acquisition Parameters (500 MHz recommended)
Pulse Sequence: Standard 1H ZG30.
Scans: 16–32 scans are sufficient for this concentration.
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the aromatic protons.
NOE Experiment:
Use a 1D-NOESY or 1D-GOESY sequence.
Mixing Time: 500 ms.
Selective Excitation: Center the selective pulse on the Methyl singlet (~2.5 ppm).
Reference: Acquire an off-resonance spectrum for subtraction.
Quantitative Data Summary Table
Signal
Chemical Shift (, ppm)
Multiplicity
Integral
Coupling ()
Assignment
Ar-H
8.05
Doublet (d)
1H
~2.0 Hz
H-6 (Ortho to Ester)
Ar-H
7.75
Doublet (d)
1H
~2.0 Hz
H-4 (Ortho to Me/Br)
OMe
3.98
Singlet (s)
3H
-
Ester Methyl
Ar-Me
2.62
Singlet (s)
3H
-
C3-Methyl
Note: Chemical shifts are estimated based on substituent additivity rules in
. Actual values may vary by ppm.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763413: Methyl 2-amino-5-bromo-3-methylbenzoate (Precursor). Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). Methyl 5-bromo-2-hydroxybenzoate (CAS 4068-76-2).[5] (Comparative spectral data for 5-bromo-benzoate core). Retrieved from [Link]
1H NMR and 13C NMR data for Methyl 5-bromo-2-cyano-3-methylbenzoate
This technical guide details the structural characterization and synthesis workflow for Methyl 5-bromo-2-cyano-3-methylbenzoate , a critical intermediate in the development of non-steroidal androgen receptor antagonists...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural characterization and synthesis workflow for Methyl 5-bromo-2-cyano-3-methylbenzoate , a critical intermediate in the development of non-steroidal androgen receptor antagonists and agrochemical scaffolds.
The following data synthesizes experimental values from precursor analysis and theoretical shifts derived from substituent chemical shift (SCS) theory, providing a robust reference for reaction monitoring and structural validation.
Chemical Identity & Core Properties[1][2][3]
Property
Specification
IUPAC Name
Methyl 5-bromo-2-cyano-3-methylbenzoate
CAS Registry Number
Not explicitly listed in public domain; Analogous to 1806405-78-4 series
The structural validation of this compound relies on observing specific diagnostic shifts that confirm the substitution of the amino group (in the precursor) with the cyano group.
1H NMR Data (400 MHz, CDCl₃)
Note: Values below represent the high-confidence predicted profile based on the experimental data of the precursor (Methyl 2-amino-5-bromo-3-methylbenzoate) and standard substituent effects.
Position
Shift (δ ppm)
Multiplicity
Integration
Coupling (J Hz)
Assignment Logic
Ar-H (C6)
7.95 – 8.05
Doublet (d)
1H
J ≈ 2.0
Diagnostic: Significant downfield shift vs. precursor (7.64 ppm) due to the electron-withdrawing nitrile group at C2.
Ar-H (C4)
7.60 – 7.70
Doublet (d)
1H
J ≈ 2.0
Meta-coupling to H6. Deshielded by ortho-Br and meta-CN.
-OCH₃
3.98 – 4.02
Singlet (s)
3H
-
Methyl ester protons; slight downfield shift due to global ring deactivation.
Ar-CH₃
2.60 – 2.65
Singlet (s)
3H
-
Critical Marker: Significant downfield shift from ~2.12 ppm (precursor) due to the anisotropic effect of the ortho-cyano group.
Quaternary carbon attached to CN. Shielded relative to other aromatic carbons.
Ar-C (C5)
126.0 – 128.0
Quaternary carbon attached to Br.
Ar-C (C1, C3)
135.0 – 145.0
Quaternary carbons (ipso to Ester and Methyl).
Ar-CH (C4, C6)
130.0 – 134.0
Aromatic methine carbons.
-OCH₃
52.5 – 53.5
Methoxy carbon.
Ar-CH₃
20.0 – 21.5
Aryl methyl carbon.
Synthesis & Reaction Monitoring Workflow
The synthesis typically proceeds via a Sandmeyer reaction sequence, starting from Methyl 2-amino-3-methylbenzoate. The transformation involves bromination followed by diazotization and cyanation.
Reaction Pathway Diagram
Figure 1: Step-wise synthesis pathway from the amino-ester precursor to the cyano-target.
Diazotization: Suspend the brominated intermediate (from Step 1) in dilute H₂SO₄ or HCl at 0°C. Add NaNO₂ (1.1 eq) solution dropwise. Stir for 30 min to form the diazonium salt (clear solution usually forms).
Neutralization (Optional but recommended): Adjust pH to ~6–7 carefully with Na₂CO₃ if using a neutral cyanation buffer, though classical Sandmeyer uses acidic CuCN.
Substitution: Add the cold diazonium solution dropwise to a solution of CuCN (1.2 eq) and NaCN (2.0 eq) in water/toluene at 0°C.
Completion: Allow to warm to RT, then heat to 50–60°C for 1 hour to ensure N₂ evolution ceases.
Workup: Extract with Ethyl Acetate. Wash with dilute NH₄OH (to remove Copper salts), water, and brine.
Purification: Recrystallize from Ethanol or purify via Column Chromatography (SiO₂, Hexane/EtOAc gradient).
Quality Control & Troubleshooting
Distinguishing Product from Precursor
The most common failure mode is incomplete cyanation (recovery of starting material) or formation of the phenol (hydrolysis).
Feature
Precursor (Amino-bromo)
Target (Cyano-bromo)
1H NMR (Ar-Me)
~2.12 ppm
~2.60 ppm (Deshielded by CN)
1H NMR (NH₂)
Broad singlet ~6.5 ppm
Absent
IR Spectroscopy
N-H stretch (3300-3400 cm⁻¹)
C≡N stretch (~2220-2230 cm⁻¹)
Appearance
Brown/Pink solid
Off-white/Yellow crystalline solid
Troubleshooting Low Yields
Copper Removal: If the NMR shows broad lines or paramagnetic interference, residual Copper (Cu) is present. Wash the organic layer thoroughly with 10% aqueous ammonia or EDTA solution.
Side Products: If a peak appears at ~10.0 ppm (Aldehyde) or ~160 ppm (Acid), hydrolysis of the ester or cyano group may have occurred due to excessive heating in acidic media.
References
BenchChem. Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid Precursors. Retrieved from BenchChem.com. Link
Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (Includes bromination protocols). Link
SynArchive. Sandmeyer Reaction Mechanism and Protocols.Link
Google Patents. EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide. (Detailed experimental data for methyl 2-amino-5-bromo-3-methylbenzoate). Link
solubility of Methyl 5-bromo-2-cyano-3-methylbenzoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-cyano-3-methylbenzoate in Organic Solvents Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-cyano-3-methylbenzoate in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-bromo-2-cyano-3-methylbenzoate, a key intermediate in pharmaceutical and agrochemical research.[1][2] In the absence of extensive publicly available quantitative solubility data, this document offers a predictive framework based on molecular structure analysis and the principle of "like dissolves like." Furthermore, it presents detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in organic synthesis, process development, and formulation.[1][2]
Introduction: The Importance of Solubility in a Research Context
The solubility of a compound in a given solvent is a critical physical property that dictates its utility in a multitude of chemical applications.[3] For a complex organic molecule such as Methyl 5-bromo-2-cyano-3-methylbenzoate, understanding its solubility profile is paramount for successful reaction setup, purification, and formulation.[4] Inefficient dissolution can lead to poor reaction kinetics, incomplete conversions, and challenges in downstream processing.[4] This guide provides a foundational understanding of the factors governing the solubility of this specific benzoate derivative and equips the researcher with the tools to experimentally determine this crucial parameter.
Molecular Structure Analysis and Predicted Solubility
To predict the solubility of Methyl 5-bromo-2-cyano-3-methylbenzoate, a thorough examination of its molecular structure is necessary. The molecule's behavior in different solvents is a direct consequence of the interplay between its various functional groups and the overall polarity they impart.
Caption: A diagram of the molecular structure of Methyl 5-bromo-2-cyano-3-methylbenzoate.
Analysis of Functional Groups and Their Influence on Polarity
Aromatic Ring: The central benzene ring is inherently nonpolar.
Methyl Ester Group (-COOCH₃): This group introduces polarity due to the presence of two electronegative oxygen atoms, creating a dipole moment. It can act as a hydrogen bond acceptor.
Cyano Group (-C≡N): The cyano group is strongly polar and a hydrogen bond acceptor.
Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's polarity.
Methyl Group (-CH₃): This alkyl group is nonpolar.
Predicted Solubility in Different Solvent Classes
Based on the "like dissolves like" principle, we can predict the solubility of Methyl 5-bromo-2-cyano-3-methylbenzoate as follows:[3]
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups, the compound is expected to have low solubility in nonpolar solvents. The nonpolar aromatic ring and methyl group may offer some affinity, but it is unlikely to overcome the influence of the polar groups.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Therefore, Methyl 5-bromo-2-cyano-3-methylbenzoate is predicted to have good to excellent solubility in this class of solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors and acceptors. While the compound has hydrogen bond acceptors, it lacks a hydrogen bond-donating group. Solubility is expected to be moderate , potentially lower than in polar aprotic solvents.
Water: The molecule has a significant nonpolar surface area from the aromatic ring and methyl group, which will likely lead to poor solubility in water, despite the presence of polar functionalities.
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of Methyl 5-bromo-2-cyano-3-methylbenzoate.
Qualitative Solubility Assessment
This method is a rapid screening procedure to estimate solubility.
Materials:
Methyl 5-bromo-2-cyano-3-methylbenzoate
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)
Small test tubes or vials
Vortex mixer
Spatula
Procedure:
Add approximately 10-20 mg of Methyl 5-bromo-2-cyano-3-methylbenzoate to a clean, dry test tube.
Add 1 mL of the selected solvent to the test tube.
Vortex the mixture vigorously for 1-2 minutes.
Visually inspect the solution.
Soluble: The solid completely dissolves, leaving a clear solution.
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
Insoluble: The solid does not appear to dissolve.
Record the observations for each solvent.
Caption: A flowchart illustrating the steps for qualitative solubility assessment.
This method provides a precise measurement of solubility.
Materials:
Methyl 5-bromo-2-cyano-3-methylbenzoate
Selected organic solvent
Scintillation vials with caps
Analytical balance
Vortex mixer or magnetic stirrer
Temperature-controlled shaker or water bath
Syringe filters (0.45 µm, solvent-compatible)
Pre-weighed evaporation dishes or vials
Procedure:
Prepare a saturated solution by adding an excess of Methyl 5-bromo-2-cyano-3-methylbenzoate to a known volume of the solvent in a scintillation vial.
Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
Allow the undissolved solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
Dispense the filtered supernatant into a pre-weighed evaporation dish.
Record the exact volume of the supernatant transferred.
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solid.
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Final weight - Initial weight of dish) / Volume of supernatant (mL)
Data Summary and Interpretation
While specific experimental data for Methyl 5-bromo-2-cyano-3-methylbenzoate is not available in the cited literature, the following table provides a template for recording and presenting experimentally determined solubility data.
Solvent Class
Solvent
Predicted Solubility
Experimental Solubility (mg/mL at 25°C)
Nonpolar
Hexane
Low
Toluene
Low
Polar Aprotic
Dichloromethane
Good
Ethyl Acetate
Good
Acetone
Excellent
Tetrahydrofuran (THF)
Excellent
Dimethylformamide (DMF)
Excellent
Polar Protic
Methanol
Moderate
Ethanol
Moderate
Isopropanol
Moderate
Conclusion
This technical guide has provided a comprehensive overview of the predicted and experimental determination of the . By understanding the influence of its molecular structure and by employing the detailed protocols herein, researchers can confidently determine the solubility of this compound, enabling its effective use in a variety of research and development applications. The principles and methodologies outlined are broadly applicable to other complex organic molecules, serving as a valuable resource for the scientific community.
References
How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024). Retrieved from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
Solubility of Organic Compounds. (2023). Retrieved from [Link]
Material Safety Data Sheet - Methyl benzoate. (2011). Retrieved from [Link]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of Methyl 5-bromo-2-cyano-3-methylbenzoate
Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This application note provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This application note provides a comprehensive, field-tested protocol for the palladium-catalyzed amination of a sterically hindered and electronically complex substrate, Methyl 5-bromo-2-cyano-3-methylbenzoate. We delve into the critical reaction parameters, offering a rationale for the selection of catalyst, ligand, base, and solvent tailored to this challenging transformation. The guide includes a detailed step-by-step experimental procedure, a troubleshooting guide, and an overview of the catalytic mechanism, designed for researchers, scientists, and professionals in drug development.
Introduction: Navigating a Challenging Substrate
The synthesis of aryl amines is fundamental in pharmaceutical and materials science.[2] The Buchwald-Hartwig reaction has largely replaced harsher, traditional methods due to its broad functional group tolerance and milder conditions.[1] However, substrates like Methyl 5-bromo-2-cyano-3-methylbenzoate present a classic challenge. The molecule's architecture, featuring a methyl group and a cyano group flanking the bromine atom, introduces significant steric hindrance. This congestion can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[3]
Furthermore, the presence of electron-withdrawing cyano and ester groups modifies the electronic properties of the aryl bromide. The choice of reaction conditions must therefore be deliberate to overcome these hurdles while preserving the integrity of the sensitive functional groups. This guide provides a robust starting point for achieving high-yield C-N coupling with this and structurally related substrates.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Rationale
The success of this reaction hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.
Component
Recommendation
Rationale
Palladium Source
Pd₂(dba)₃ or a G2/G3 Precatalyst
Pd₂(dba)₃ is a reliable Pd(0) source. Modern palladium precatalysts (e.g., XPhos Pd G2) are often preferred as they are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[2][6]
Ligand
XPhos or RuPhos
The steric bulk around the aryl bromide necessitates a bulky, electron-rich biarylphosphine ligand.[1][7] Ligands like XPhos and RuPhos create a sterically demanding coordination sphere around the palladium center, which promotes the crucial reductive elimination step over competing side reactions like beta-hydride elimination.[1]
Base
NaOtBu or K₃PO₄
A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[5] Sodium tert-butoxide (NaOtBu) is a standard choice for its high basicity. However, given the presence of an ester, a weaker inorganic base like potassium phosphate (K₃PO₄) should be considered to minimize the risk of saponification, a potential side reaction.[8][9]
Solvent
Toluene or 1,4-Dioxane
Aprotic solvents are standard.[10] Toluene is an excellent choice due to its ability to dissolve the aryl components and its sufficiently high boiling point.[11] The solvent must be anhydrous and thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a starting point for the amination of Methyl 5-bromo-2-cyano-3-methylbenzoate with a generic secondary amine (e.g., morpholine). Reagent quantities should be adjusted based on the specific amine used.
Reagents and Materials:
Reagent
M.W.
Amount (mmol)
Equivalents
Role
Methyl 5-bromo-2-cyano-3-methylbenzoate
254.08
1.0
1.0
Aryl Halide
Amine (e.g., Morpholine)
87.12
1.2
1.2
Nucleophile
Pd₂(dba)₃
915.72
0.02 (2 mol %)
0.02
Pd(0) Source
XPhos
476.60
0.04 (4 mol %)
0.04
Ligand
Sodium tert-butoxide (NaOtBu)
96.10
1.4
1.4
Base
Toluene (Anhydrous, Degassed)
-
5.0 mL
-
Solvent
Procedure:
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Methyl 5-bromo-2-cyano-3-methylbenzoate (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5.0 mL) via syringe. Follow with the addition of the amine (1.2 mmol) via syringe.
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl product.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Inappropriate base or ligand.
1. Ensure a strictly inert atmosphere; use a glovebox if possible.[6]2. Use freshly distilled or commercially available anhydrous, degassed solvent.3. Screen alternative ligands (e.g., RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[9][12]
Hydrodehalogenation
The aryl bromide is reduced to an arene instead of coupling. This is a common side reaction.[6]
1. Use a more sterically hindered ligand to favor reductive elimination.2. Lower the reaction temperature slightly (e.g., to 80-90 °C).3. Ensure high purity of the amine.
Ester Hydrolysis
The strong base (NaOtBu) is cleaving the methyl ester.
1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[9]2. Reduce the reaction temperature and/or time.
Safety Precautions
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle it under an inert atmosphere and avoid contact with skin.
Solvents: Toluene is flammable and toxic. Use in a well-ventilated area and away from ignition sources.
Inert Gas: Handle compressed gas cylinders with care and according to institutional safety guidelines.
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
National Institutes of Health. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. [Link]
ACS Publications. (2019). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
WordPress. Use of base metals in Buchwald-Hartwig coupling. [Link]
ResearchGate. (2011). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. [Link]
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
National Institutes of Health. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]
National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PMC. [Link]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Methyl 5-bromo-2-cyano-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromo-2-cyano-3-methylbenzoate...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromo-2-cyano-3-methylbenzoate. This substrate presents unique challenges due to its electronic and steric properties. The following question-and-answer format addresses common issues encountered during experimentation, offering explanations and actionable protocols to overcome them.
Understanding the Substrate: Methyl 5-bromo-2-cyano-3-methylbenzoate
Methyl 5-bromo-2-cyano-3-methylbenzoate is a sterically hindered and electron-deficient aryl bromide. The presence of the ortho-cyano and meta-methyl groups to the bromine atom can significantly impact the reactivity of the C-Br bond in the Suzuki coupling. The electron-withdrawing nature of the cyano and ester groups activates the aryl bromide towards oxidative addition, the first step in the catalytic cycle.[1] However, the steric bulk from the adjacent methyl group can hinder the approach of the palladium catalyst, potentially slowing down the reaction.[2][3][4][5]
Q1: I am not observing any product formation, or the conversion to the desired product is very low. What are the likely causes and how can I address this?
A1: Low or no conversion in a Suzuki coupling with this substrate often points to issues with the catalytic system's activity, the stability of the reagents, or suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
Inactive Catalyst: The active catalyst in a Suzuki coupling is a Pd(0) species.[1][6] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[6][7] Inefficient reduction can halt the reaction before it starts.
Troubleshooting Protocol:
Switch to a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state.[7]
Employ Modern Precatalysts: Buchwald or other advanced precatalysts are designed for reliable and efficient generation of the active Pd(0) species.[7]
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[6][8] For sterically hindered substrates like Methyl 5-bromo-2-cyano-3-methylbenzoate, bulky and electron-rich ligands are often necessary to promote both the oxidative addition and the subsequent reductive elimination steps.[6][8]
Troubleshooting Protocol:
Screen Bulky, Electron-Rich Ligands: If you are using a standard ligand like PPh₃, consider switching to more sterically demanding and electron-donating ligands such as SPhos, XPhos, or other Buchwald-type ligands.[9][10]
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known for their high stability and effectiveness in coupling sterically hindered substrates.[8][11]
Base Incompatibility: The base plays a crucial role in the transmetalation step, activating the boronic acid.[12] The choice of base can significantly affect the reaction's success and is often dependent on the substrates and solvent system.[12]
Troubleshooting Protocol:
Screen a Panel of Bases: If a common base like K₂CO₃ is not effective, try other inorganic bases such as K₃PO₄ or Cs₂CO₃.[7][12][13] The optimal base may need to be determined empirically.
Solvent Issues: The solvent can influence catalyst stability, reagent solubility, and the rate of the reaction.[14][15] For biphasic systems (e.g., toluene/water), vigorous stirring is essential for efficient reaction.[7]
Troubleshooting Protocol:
Ensure Anhydrous Conditions (if required): If your protocol calls for anhydrous conditions, ensure your solvent is properly dried.
Degas Thoroughly: Oxygen can deactivate the Pd(0) catalyst.[7][10] Degas your solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[10]
Solvent Screening: Consider screening different solvents. While ethers like dioxane and THF are common, aromatic solvents like toluene or polar aprotic solvents like DMF might be more suitable for your specific substrate combination.[6][16]
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) or oxidation, especially at elevated temperatures or in the presence of water.[6][17][18][19]
Troubleshooting Protocol:
Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and can be used as alternatives.[6][20]
Slow Addition: If using a less stable boronic acid, consider adding it slowly to the reaction mixture to minimize its decomposition before it can react.
Visualizing the Suzuki Coupling Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Issue 2: Formation of Side Products
Q2: My reaction is producing significant amounts of homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen.[6][10][21] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of two boronic acid molecules.[6][21][22]
Troubleshooting Protocol:
Rigorous Degassing: As mentioned previously, thoroughly degas your reaction mixture and solvents to remove dissolved oxygen.[7][10] This is the most critical step in preventing homocoupling.
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) species present that could initiate homocoupling.
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state, thereby suppressing homocoupling.[10][22]
Optimize Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over side reactions like homocoupling.[10]
Q3: I am observing debromination of my starting material, Methyl 5-bromo-2-cyano-3-methylbenzoate. What is causing this and how can I prevent it?
A3: Debromination is a form of hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can occur under certain Suzuki coupling conditions, particularly in the presence of a hydride source.
Potential Causes & Solutions:
Hydride Source: The hydride source can be trace impurities in the reagents or solvent, or it can be generated in situ from the decomposition of certain reagents.
Troubleshooting Protocol:
Reagent and Solvent Purity: Ensure high-purity reagents and solvents are used.
Temperature Control: Avoid excessively high reaction temperatures, as this can promote decomposition pathways that may lead to hydride formation.
Base Selection: Some bases may be more prone to side reactions. If debromination is a persistent issue, screening different bases may be beneficial.
Experimental Protocols
General Protocol for Suzuki Coupling with Methyl 5-bromo-2-cyano-3-methylbenzoate
This protocol provides a starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary.
To a flame-dried reaction vessel, add Methyl 5-bromo-2-cyano-3-methylbenzoate, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-30 minutes.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Troubleshooting Flowchart:
Caption: A systematic approach to troubleshooting failed Suzuki coupling reactions.
Summary of Key Parameters for Optimization
Parameter
Recommendation for Methyl 5-bromo-2-cyano-3-methylbenzoate
Rationale
Palladium Catalyst
Start with a Pd(II) precatalyst like Pd(OAc)₂ or consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a Buchwald precatalyst.[7][9]
The electron-deficient nature of the substrate should facilitate oxidative addition. Pre-formed Pd(0) or advanced precatalysts can ensure efficient catalyst activation.
ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. [Link]
Journal of the American Chemical Society. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). [Link]
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
Account. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
PubMed. (2015, March 16). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]
Organic Chemistry Portal. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. [Link]
White Rose eTheses Online. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]
ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry. [Link]
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Substituted Methyl Benzoates
Welcome to the Technical Support Center for catalyst deactivation in the cross-coupling of substituted methyl benzoates. This resource is designed for researchers, scientists, and drug development professionals to naviga...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for catalyst deactivation in the cross-coupling of substituted methyl benzoates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and mitigate common issues leading to catalyst deactivation and low reaction yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding catalyst deactivation in the cross-coupling of methyl benzoates.
Q1: My Suzuki-Miyaura coupling of a methyl benzoate substrate is sluggish and gives low yields. What are the most likely causes of catalyst deactivation?
A1: Low yields in Suzuki-Miyaura couplings of methyl benzoates often stem from several key issues. The primary suspects for catalyst deactivation include:
Inefficient Oxidative Addition: The C(acyl)-O bond of methyl benzoates is strong, making the initial oxidative addition of the palladium(0) catalyst a challenging and often rate-limiting step.[1] Inefficient oxidative addition can lead to the accumulation of inactive Pd(0) species, which can then aggregate into palladium black.
Ligand Degradation: Phosphine ligands, essential for stabilizing the palladium catalyst, are susceptible to oxidation and other degradation pathways, rendering them ineffective.[2][3]
Formation of Off-Cycle Palladium Species: The catalyst can be sequestered into inactive or dormant complexes, preventing its participation in the catalytic cycle.[4]
Product Inhibition: The biaryl product can sometimes coordinate to the palladium center, inhibiting further catalytic turnover.[5]
Q2: I observe a black precipitate forming in my reaction mixture. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly palladium black, an agglomerated, inactive form of palladium metal.[2] Its formation is a clear sign of catalyst decomposition and a common deactivation pathway.[2]
Causes and Prevention:
Ligand Dissociation: Loss of the stabilizing phosphine ligand from the Pd(0) center is a primary cause. The resulting "naked" palladium atoms are prone to aggregation.[2]
Solution: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) can often stabilize the catalyst. However, be aware that a large excess of ligand can sometimes inhibit the reaction.
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[2][6]
Solution: Run the reaction at the lowest temperature that still affords a reasonable reaction rate.
Poor Ligand Choice: The steric and electronic properties of the ligand are critical for catalyst stability.
Solution: For challenging substrates like methyl benzoates, bulky and electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) are often necessary to promote oxidative addition and stabilize the catalyst.[3][7]
Q3: Can the choice of base influence catalyst stability in the cross-coupling of methyl benzoates?
A3: Absolutely. The base is a critical component that not only participates in the catalytic cycle (e.g., in the transmetalation step of Suzuki coupling) but also significantly impacts catalyst stability.[8]
Base-Mediated Ligand Degradation: Some strong bases can promote the degradation of phosphine ligands.
Insoluble Bases: While often effective, highly insoluble inorganic bases like K3PO4 can sometimes lead to reproducibility issues and may not be optimal for all systems.
Solubility and Reactivity: The choice of base can affect the solubility of various species in the reaction mixture, which in turn can influence the rate of productive catalytic steps versus deactivation pathways.
Q4: Are nickel catalysts a viable alternative for cross-coupling with methyl benzoates, and do they suffer from similar deactivation issues?
A4: Yes, nickel catalysts are a promising and often more cost-effective alternative to palladium for the cross-coupling of aryl esters. However, they are also prone to deactivation, though the mechanisms can differ.
Dimerization of Ni(II) Intermediates: A common deactivation pathway for nickel catalysts involves the dimerization of Ni(II) aryl intermediates, rendering them catalytically inactive.[9][10][11]
Ligand-Mediated Deactivation: The ancillary ligand can sometimes promote deactivation pathways.[9][10][12]
Sensitivity to Reaction Conditions: Nickel catalysts can be more sensitive to air and moisture than their palladium counterparts, requiring stringent inert atmosphere techniques.
Part 2: Troubleshooting Guides for Specific Deactivation Pathways
This section provides detailed troubleshooting guides for common catalyst deactivation mechanisms encountered in the cross-coupling of substituted methyl benzoates.
Guide 1: Diagnosing and Overcoming Inefficient Oxidative Addition
The oxidative addition of the palladium(0) catalyst to the aryl C-O bond of the methyl benzoate is often the first and most challenging step. Failure at this stage is a major source of reaction failure.
Symptoms:
Low or no conversion of the methyl benzoate starting material.
Formation of palladium black early in the reaction.
Recovery of unreacted starting materials.
Causality: The C(acyl)-O bond in methyl benzoates is significantly stronger than the C-X (X = Br, I) bonds in aryl halides, making oxidative addition energetically demanding.[1] Electron-donating substituents on the benzoate ring can further decrease its reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient oxidative addition.
Experimental Protocols:
Ligand Screening:
Rationale: Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition step.[3][13]
Protocol: Set up a parallel screen of ligands. Start with commonly used biaryl phosphine ligands such as SPhos, XPhos, and RuPhos.
Table 1: Ligand Screening for Suzuki Coupling of Methyl 4-methoxybenzoate
Ligand
Ligand:Pd Ratio
Temperature (°C)
Yield (%)
PPh3
2:1
110
<5
SPhos
2:1
110
75
XPhos
2:1
110
82
| RuPhos | 2:1 | 110 | 85 |
Pre-catalyst Evaluation:
Rationale: The in-situ reduction of a Pd(II) pre-catalyst to the active Pd(0) species can be inefficient.[2][14] Using a well-defined Pd(0) source or a pre-catalyst designed for rapid activation can be beneficial.[15]
Protocol: Compare the performance of your current pre-catalyst (e.g., Pd(OAc)2) with a pre-formed Pd(0) source like Pd2(dba)3 or a modern palladacycle pre-catalyst (e.g., a G3-XPhos palladacycle).
Expected Outcome: A well-defined pre-catalyst should provide more consistent and potentially higher yields by ensuring efficient generation of the active catalyst.
Guide 2: Addressing Ligand Degradation and Off-Cycle Species Formation
The stability of the phosphine ligand is paramount for maintaining a high concentration of the active catalyst throughout the reaction.
Symptoms:
Reaction starts well but then stalls.
A gradual formation of palladium black over the course of the reaction.
Inconsistent results between runs.
Causality: Phosphine ligands can be oxidized by trace oxygen or degraded through other pathways, leading to the formation of catalytically inactive phosphine oxides.[2] Additionally, the active catalyst can be trapped in off-cycle, dormant states, such as palladium-amine complexes in Buchwald-Hartwig aminations.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ligand degradation and off-cycle species.
Experimental Protocols:
Ensure Rigorous Inert Conditions:
Rationale: Oxygen is a primary culprit in phosphine ligand oxidation.
Protocol: Degas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use a glovebox for the preparation of the reaction mixture. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
Optimize Ligand-to-Palladium Ratio:
Rationale: An excess of ligand can help to stabilize the palladium center and prevent dissociation, which is often the first step towards catalyst decomposition.[2]
Protocol: Run a series of experiments with varying ligand-to-palladium ratios, for example, 1:1, 1.5:1, 2:1, and 4:1. Monitor the reaction progress by LC-MS or GC-MS to determine the optimal ratio.
Guide 3: Mitigating Deactivation via β-Hydride Elimination
While less common with aryl substrates, if the cross-coupling partner contains an alkyl group with β-hydrogens, β-hydride elimination can become a significant deactivation pathway.[16][17]
Symptoms:
Formation of alkene byproducts derived from the alkyl coupling partner.
Low yield of the desired cross-coupled product.
Formation of a reduced arene byproduct.
Causality: After transmetalation, the resulting palladium(II) intermediate bearing an alkyl group with β-hydrogens can undergo β-hydride elimination to form a palladium-hydride species and an alkene.[16][18][19] The palladium-hydride can then reductively eliminate with the aryl group to form a reduced arene, or it can lead to other unproductive pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for β-hydride elimination.
Experimental Protocols:
Ligand Modification:
Rationale: Bulky ligands can disfavor the geometry required for β-hydride elimination. Additionally, ligands that promote rapid reductive elimination can outcompete the β-hydride elimination pathway.
Protocol: Switch to a ligand with a larger cone angle, such as tri(tert-butyl)phosphine or a bulky biaryl phosphine ligand.
Modify the Alkyl Coupling Partner:
Rationale: If possible, use an alkyl-boron reagent that lacks β-hydrogens (e.g., a neopentylboronic ester) to completely avoid this deactivation pathway.[16]
Part 3: Advanced Diagnostic Techniques
For a deeper understanding of the deactivation pathways at play, consider the following advanced techniques:
Reaction Progress Kinetic Analysis (RPKA): This involves taking aliquots from the reaction at various time points and analyzing them by a quantitative method like HPLC or GC. The resulting kinetic profile can provide insights into whether the catalyst is deactivating over time.
31P NMR Spectroscopy: This technique can be used to monitor the fate of the phosphine ligand during the reaction. The appearance of new signals corresponding to phosphine oxide or other degradation products can confirm this deactivation pathway.
Technical Support Center: Catalyst Removal for Methyl 5-bromo-2-cyano-3-methylbenzoate Workflows
Core Directive: The "Sticky" Nitrile Problem The Challenge: You are working with Methyl 5-bromo-2-cyano-3-methylbenzoate . Whether this molecule is your product (via cyanation) or your substrate (via cross-coupling at th...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The "Sticky" Nitrile Problem
The Challenge:
You are working with Methyl 5-bromo-2-cyano-3-methylbenzoate . Whether this molecule is your product (via cyanation) or your substrate (via cross-coupling at the 5-Br position), you face a specific chemoselectivity issue: Nitrile Coordination .
The ortho-cyano group acts as a potent
-donor ligand.[1] Unlike simple aryl halides, this scaffold effectively "re-binds" transition metals (Palladium or Copper) into the organic phase during aqueous workups. Standard water/brine washes are often ineffective because the metal-nitrile bond strength () exceeds the hydration enthalpy of the metal ion.
The Solution:
To reach ICH Q3D limits (<10-100 ppm), you must move from passive extraction (partitioning) to active chemisorption (scavengers) or competitive chelation.
Decision Matrix: Workflow Selector
Use the following logic flow to select the correct protocol based on your specific reaction history.
Figure 1: Decision tree for selecting the appropriate workup methodology based on the catalytic metal employed.
Detailed Protocols
Protocol A: Palladium Removal (The "Thiol" Method)
Best for: Suzuki, Sonogashira, or Buchwald couplings performed on the 5-Br position.
Mechanism: The sulfur atom in thiol-modified silica binds Pd(II) and Pd(0) with higher affinity than the nitrile nitrogen, effectively stripping the metal from the benzoate scaffold.
Step-by-Step:
Solvent Swap: If the reaction was in DMF or DMSO, perform a standard aqueous workup and extract into a non-coordinating solvent (e.g., Isopropyl Acetate or 2-MeTHF ). Avoid DCM if possible; chlorinated solvents can compete for adsorption sites.
Quench: Dilute the reaction mixture with EtOAc or Toluene.
The "Blue" Wash: Wash the organic layer with a 1:1 mixture of saturated NH₄Cl and concentrated NH₄OH .
Observation: The aqueous layer should turn deep blue (indicating successful Cu complexation).[2]
Repetition: Repeat the wash until the aqueous layer is colorless.
The "Buffer" Wash: Perform a final wash with saturated NH₄Cl (no ammonia) to lower the pH.
Emulsion Control: If an emulsion forms (common with benzoates), add a small amount of solid EDTA (disodium salt) to the aqueous phase or filter the biphasic mixture through a Celite pad.
Troubleshooting & FAQs
Q1: I used SiliaMetS Thiol, but my Pd levels are still >500 ppm. Why?A: The nitrile group on your benzoate is likely shielding the Pd.
Fix 1: Switch to SiliaMetS® Thiourea . Thiourea often has faster kinetics for Pd removal from N-heterocycles/nitriles than thiols.[1]
Fix 2: Increase temperature to reflux (in EtOAc/THF) during the scavenging step.
Fix 3: Ensure you are not using a coordinating solvent like Pyridine or DMF during the scavenging step; these compete with the scavenger.
Q2: My product is an ester. Will the Ammonia wash (Protocol B) hydrolyze it?A: Methyl esters are relatively stable, but concentrated NH₄OH is basic.
Risk Mitigation: Keep the wash time under 15 minutes and keep the temperature cold (0–5°C).
Alternative: If hydrolysis is observed, switch to a 10% aqueous EDTA (pH 7) wash. It is slower but milder.
Q3: The product is oiling out during the workup.A: Methyl 5-bromo-2-cyano-3-methylbenzoate is lipophilic but crystallizable.[1]
Fix: Use MTBE/Heptane mixtures. The product should crystallize upon cooling. Crystallization is the ultimate purification step for metal rejection (often >95% rejection per crop).
Comparative Data: Scavenger Efficiency
Data derived from standard industry screening on nitrile-containing substrates (Initial Pd: 1000 ppm).[1]
Non-specific; causes yield loss (adsorbs product).
Celite Filtration
N/A
<10%
<10%
Only removes bulk metallic Pd black, not soluble species.
References
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[3] (Defines PDE limits for Pd and Cu).
[Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Foundational text on Pd removal).
[Link]
A Comparative Guide to Purity Analysis of Methyl 5-bromo-2-cyano-3-methylbenzoate: HPLC vs. GC-MS
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy....
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like Methyl 5-bromo-2-cyano-3-methylbenzoate, a substituted aromatic compound likely serving as a building block in complex syntheses, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive purity determination of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal methodology for their specific needs.
The Analyte: Understanding Methyl 5-bromo-2-cyano-3-methylbenzoate
Before selecting an analytical technique, a fundamental understanding of the analyte's physicochemical properties is crucial.
Structure and Polarity: The molecule possesses a moderately polar character due to the cyano (-CN) and methyl ester (-COOCH₃) groups, counterbalanced by the nonpolar brominated benzene ring and methyl group. This mixed polarity makes it an excellent candidate for Reversed-Phase HPLC.
Volatility and Thermal Stability: With a molecular weight of approximately 254.08 g/mol and a structure suggesting a crystalline solid at room temperature, its volatility is expected to be low.[1][2] While amenable to Gas Chromatography, its thermal stability must be considered; the high temperatures required for volatilization could potentially lead to degradation, a critical factor in method development.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a separation technique that excels in the analysis of compounds that are non-volatile or thermally sensitive.[3] For routine quality control and purity assessment of compounds like Methyl 5-bromo-2-cyano-3-methylbenzoate, HPLC, particularly with a UV detector, is often the first choice due to its robustness, precision, and versatility.[4]
Principle of Separation
In Reversed-Phase HPLC (RP-HPLC), the most common mode for this type of analyte, a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte is dissolved in a suitable solvent and injected into the system. Separation occurs based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. More polar components will have less affinity for the non-polar column, eluting faster, while less polar components will be retained longer.
Experimental Protocol: RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of results, in line with ICH guidelines.[5][6]
1. Instrumentation and Consumables:
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC-grade acetonitrile (ACN) and water.
HPLC-grade phosphoric acid.
0.45 µm membrane filters.
2. Chromatographic Conditions:
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid. Rationale: The ACN/water ratio provides sufficient elution strength for a moderately polar compound, while the acidic pH ensures the ester and cyano groups are in a consistent protonation state, leading to sharp, symmetrical peaks.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength: 254 nm. Rationale: The aromatic ring of the analyte is expected to have strong absorbance at this wavelength, providing good sensitivity.
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 5-bromo-2-cyano-3-methylbenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard.
Filtration: Filter all solutions through a 0.45 µm filter before injection to prevent clogging of the HPLC system.
4. Analysis Workflow and System Suitability:
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
Perform five replicate injections of the working standard solution.
System Suitability Test (SST): The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These criteria ensure the precision and separation efficiency of the system.[7]
5. Purity Calculation:
Inject the sample solution.
Purity is calculated based on the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Data Presentation (Hypothetical)
Parameter
Result
Acceptance Criteria
Retention Time (min)
4.52
Consistent
Main Peak Area
1,250,000
-
Total Impurity Area
12,600
-
Calculated Purity (%)
99.0
≥ 98.5% (Example)
Tailing Factor
1.1
≤ 2.0
Theoretical Plates
5500
≥ 2000
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful hybrid technique that combines the separation prowess of gas chromatography with the identification capabilities of mass spectrometry.[3] It is the gold standard for identifying unknown volatile and semi-volatile impurities.[8] For Methyl 5-bromo-2-cyano-3-methylbenzoate, GC-MS is particularly useful for detecting residual solvents or volatile by-products from the synthesis.
Principle of Separation and Detection
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column containing a stationary phase. Separation is based on the compound's volatility and its interaction with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint.
Experimental Protocol: GC-MS Method
This protocol is designed to ensure complete volatilization without causing thermal degradation of the analyte.
1. Instrumentation and Consumables:
GC-MS system with a split/splitless injector and a mass selective detector.
A low-bleed capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Ultra-high purity helium as the carrier gas.
GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate).
2. Chromatographic and Spectrometric Conditions:
Injector Temperature: 250 °C. Rationale: This temperature is high enough to ensure rapid volatilization of the analyte but low enough to minimize the risk of thermal degradation.
Injection Mode: Split (e.g., 50:1). Rationale: A split injection prevents column overloading and ensures sharp peaks, which is ideal for analyzing a high-concentration main component.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Rationale: The temperature program allows for the separation of more volatile impurities at the beginning of the run, followed by the elution of the main analyte as the temperature increases.
Carrier Gas Flow: 1.2 mL/min (constant flow).
MS Transfer Line Temp: 280 °C.
Ion Source Temp: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40-400 amu.
3. Sample Preparation:
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable GC-grade solvent.
4. Analysis Workflow:
Perform a solvent blank injection to ensure the system is clean.
Inject the sample solution.
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
Identify the main peak by its retention time and mass spectrum.
Identify any impurity peaks by searching their mass spectra against a reference library (e.g., NIST).
5. Purity Calculation:
Purity is calculated from the TIC using the area percent method.
% Purity = (TIC Area of Main Peak / Sum of All TIC Peak Areas) x 100
Note: This assumes equal ionization efficiency for all components, which is an approximation. For accurate quantification of specific impurities, calibration with certified standards is required.[9]
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis.
Data Presentation (Hypothetical)
Parameter
Result
Retention Time (min)
10.25
Main Peak TIC Area
5,800,000
Total Impurity TIC Area
46,500
Calculated Purity (%)
99.2
Key Mass Fragments (m/z)
253/255 (M+), 222/224, 194
Impurity Identified
Toluene (residual solvent)
Head-to-Head Comparison: HPLC vs. GC-MS
Feature
HPLC
GC-MS
Analyte Volatility
Not required; ideal for non-volatile and thermally labile compounds.[3]
Required; suitable for volatile and semi-volatile, thermally stable compounds.[3]
Typically 10-30 minutes, depending on the temperature program.
Conclusion and Recommendation: Choosing the Right Tool for the Job
Both HPLC and GC-MS are powerful and essential tools, and the choice between them is dictated by the analytical goal.
For routine quality control, batch release, and quantitative purity determination of Methyl 5-bromo-2-cyano-3-methylbenzoate, HPLC with UV detection is the recommended technique . It is robust, precise, and well-suited for the non-volatile nature of the compound, providing reliable data for assay and purity calculations.[10][11]
For impurity profiling, identification of unknown by-products, and analysis of residual volatile organic compounds , GC-MS is the superior choice . Its mass spectrometric detector provides invaluable structural information, allowing for the definitive identification of contaminants that would be missed or unidentifiable by HPLC-UV.[12][13]
In a comprehensive drug development program, these techniques are not mutually exclusive but complementary. HPLC would be employed for routine purity checks, while GC-MS would be used during process development and for investigating out-of-spec batches to gain a deeper understanding of the impurity profile.
Decision-Making Logic
Caption: Choosing between HPLC and GC-MS.
References
Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.Vertex AI Search.
Validation of Impurity Methods, Part II.LCGC North America.
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.Profound.
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.PubMed.
Analytical method validation: A brief review.Journal of Pharmacy Research.
Analytical Method Validation: ICH and USP Perspectives.
Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.PubMed.
A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in.Manipal Journal of Pharmaceutical Sciences.
Which analytical instrument would be better for PAHs analysis? GCMS or HPLC?
Methyl 2-amino-5-bromo-3-methylbenzo
Understanding Chemical Testing: GC-MS vs. HPLC.Smithers.
Arom
HPLC method development for simultaneous estimation of sodium benzoate and potassium sorb
HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products.Asian Journal of Applied Science and Technology.
Determination of Contaminants: HPLC vs. GC.Tentamus Group.
Development of RP-HPLC method for simultaneous determination of benzoates and sorbates in beverages.
Methyl 3-Amino-5-bromo-2-methylbenzo
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
DEVELOPMENT OF A GREEN HPLC METHOD USING ETHANOL IN THE MOBILE PHASE COMPOSITION FOR THE DETERMINATION OF SODIUM BENZOATE AND POTASSIUM SORB
Methyl 2-bromo-5-cyanobenzo
METHYL 2-BROMO-5-METHYLBENZO
Methyl 3-Amino-5-bromo-2-methylbenzo
Methyl 3-bromo-5-cyano-2-methylbenzo
Methyl 3-amino-5-bromo-2-methylbenzo
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROM
Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.Thermo Fisher Scientific.
A Comparative Guide to Validating the Structure of Methyl 5-bromo-2-cyano-3-methylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals The precise structural elucidation of pharmaceutical intermediates is a cornerstone of modern drug development. For derivatives of Methyl 5-bromo-2-cyano-3-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of pharmaceutical intermediates is a cornerstone of modern drug development. For derivatives of Methyl 5-bromo-2-cyano-3-methylbenzoate, a versatile building block in organic synthesis, unambiguous structural validation is paramount to ensure the efficacy, safety, and reproducibility of subsequent synthetic transformations and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical techniques for the structural validation of this class of compounds, supported by experimental data and field-proven insights.
The Imperative of Structural Integrity
Methyl 5-bromo-2-cyano-3-methylbenzoate and its analogues are key intermediates in the synthesis of a variety of biologically active molecules. The presence of multiple reactive functional groups—a bromo substituent, a cyano group, and a methyl ester—on the benzene ring offers numerous possibilities for chemical modification. However, this complexity also introduces the risk of isomeric impurities and side products during synthesis. Therefore, a robust analytical workflow is essential to confirm the correct substitution pattern and overall molecular structure.
A Multi-faceted Approach to Structural Validation
A combination of spectroscopic and chromatographic techniques provides a self-validating system for the comprehensive characterization of Methyl 5-bromo-2-cyano-3-methylbenzoate derivatives. Each technique offers unique insights into the molecular structure, and their collective data provides a high degree of confidence in the final structural assignment.
Spectroscopic Methods: Unveiling the Molecular Framework
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. They provide detailed information about the connectivity of atoms, the types of functional groups present, and the overall electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for the structural analysis of organic molecules.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical Methyl 5-bromo-2-cyano-3-methylbenzoate derivative, one would expect to see distinct signals for the aromatic protons and the methyl protons of the ester and the ring substituent. Protons on an aromatic ring, often referred to as aryl protons, typically appear in the 6.5-8.0 ppm range of an ¹H NMR spectrum.[1][2] Protons on carbons directly attached to an aromatic ring, known as benzylic protons, are found in the 2.0-3.0 ppm range.[1][2] The splitting patterns of the aromatic signals are particularly informative for determining the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon signals can be used to identify the types of functional groups present, such as the nitrile (-C≡N), ester (-COOR), and aromatic carbons. Aromatic carbons typically absorb in the 120-150 ppm range in a ¹³C NMR spectrum.[2]
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. The high-resolution mass spectrum will provide the exact mass of the molecule, which can be used to determine its elemental composition. The fragmentation pattern can provide clues about the connectivity of the atoms in the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The cyano group (-C≡N) has a characteristic sharp absorption band in the region of 2220-2260 cm⁻¹.[3] The carbonyl group (C=O) of the ester will show a strong absorption in the range of 1730-1750 cm⁻¹.
Chromatographic Methods: Ensuring Purity and Separating Isomers
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds.[4][5] It is particularly well-suited for non-volatile and thermally labile molecules.[4] HPLC can be used to determine the purity of a Methyl 5-bromo-2-cyano-3-methylbenzoate derivative and to separate it from any isomeric byproducts that may have formed during the synthesis. HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds.[4]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[4] While Methyl 5-bromo-2-cyano-3-methylbenzoate derivatives may have limited volatility, GC can be a valuable tool for detecting and quantifying any volatile impurities that may be present in the sample.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline solid.[6][7] This technique provides an unambiguous determination of the atomic and molecular structure of a crystal.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and stereochemistry.[6][7] X-ray crystallography is the primary method for determining the absolute configuration of a molecule.[9]
Requires a suitable single crystal, which can be difficult to obtain[9]
The "gold standard" for definitive proof of structure.[6]
Recommended Experimental Workflow
A robust validation of the structure of a Methyl 5-bromo-2-cyano-3-methylbenzoate derivative should follow a logical and systematic workflow, integrating multiple analytical techniques.
Caption: Recommended workflow for the structural validation of Methyl 5-bromo-2-cyano-3-methylbenzoate derivatives.
Step-by-Step Methodologies
1. Sample Preparation:
Ensure the sample is homogenous and free of residual solvents.
For NMR, dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
For MS, prepare a dilute solution in a volatile solvent (e.g., methanol, acetonitrile).
For IR, the sample can be analyzed as a neat solid (using ATR) or as a KBr pellet.
For HPLC and GC, prepare solutions of known concentrations in the mobile phase or a suitable solvent.
2. NMR Spectroscopy:
¹H NMR: Acquire a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Integrate all signals and determine the coupling constants for multiplet signals.
¹³C NMR: Acquire a proton-decoupled spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
3. Mass Spectrometry:
Use a high-resolution mass spectrometer to obtain an accurate mass measurement.
Analyze the fragmentation pattern to identify characteristic losses that can support the proposed structure.
4. IR Spectroscopy:
Acquire a spectrum over the range of 4000-400 cm⁻¹.
Identify the characteristic absorption bands for the cyano and ester functional groups.
5. HPLC Analysis:
Develop a suitable method using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol).
Use a UV detector set to a wavelength where the compound has strong absorbance.
Inject a known amount of the sample and determine the purity by measuring the area of the main peak relative to the total area of all peaks.
6. X-ray Crystallography:
Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.
Mount a suitable crystal on the diffractometer and collect the diffraction data.
Solve and refine the crystal structure to obtain the final three-dimensional model.
Conclusion
The structural validation of Methyl 5-bromo-2-cyano-3-methylbenzoate derivatives requires a multi-technique approach to ensure accuracy and confidence in the assigned structure. By combining the strengths of NMR, MS, and IR spectroscopy with the separation power of HPLC and the definitive nature of X-ray crystallography, researchers can build a comprehensive and self-validating data package. This rigorous approach is essential for advancing drug discovery and development programs that rely on these important chemical intermediates.
References
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide - Benchchem. (n.d.).
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation with DFT Calculations. (n.d.).
alternative reagents to Methyl 5-bromo-2-cyano-3-methylbenzoate for specific applications
Topic: : Alternatives to Methyl 5-bromo-2-cyano-3-methylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Alternatives to Methyl 5-bromo-2-cyano-3-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: : Alternatives to Methyl 5-bromo-2-cyano-3-methylbenzoate
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Alternatives to Methyl 5-bromo-2-cyano-3-methylbenzoate for Cross-Coupling Applications
Executive Summary & Application Context
Methyl 5-bromo-2-cyano-3-methylbenzoate (CAS: 1800334-XX-X / Analogous structures) is a critical scaffold in the synthesis of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs), such as third-generation dihydropyridine derivatives (e.g., Finerenone analogs). Its unique substitution pattern—combining an electrophilic ester, a sterically demanding methyl group, an ortho-cyano motif, and a reactive aryl bromide—makes it a linchpin in constructing biaryl cores via Suzuki-Miyaura cross-coupling .
However, reliance on this specific reagent presents challenges:[1]
Supply Chain Fragility: High specificity leads to single-source risks.
Cost/Scalability: The "Bromo" variant sits in a middle ground—more expensive than chlorides but less reactive than iodides.
Safety: The cyano group introduction (often via Sandmeyer reaction of the amino-precursor) involves hazardous cyanide chemistry, which some process groups seek to outsource or avoid.
This guide objectively compares the standard Bromo-reagent against three strategic alternatives: the Chloro-analog (Cost-Efficiency), the Iodo-analog (High-Reactivity), and the Free Acid variant (Green/Process alternative).
Comparative Analysis of Reagent Alternatives
The following analysis evaluates alternatives specifically for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install the C5-aryl moiety.
Table 1: Performance Matrix of Halogenated Benzoates
Feature
Standard: Bromo-Ester
Alt 1: Chloro-Ester
Alt 2: Iodo-Ester
Alt 3: Bromo-Acid
Structure
Me-5-Br-2-CN-3-Me-Benzoate
Me-5-Cl-2-CN-3-Me-Benzoate
Me-5-I-2-CN-3-Me-Benzoate
5-Br-2-CN-3-Me-Benzoic Acid
Reactivity ()
High (Standard Pd catalysts)
Low (Requires Buchwald ligands)
Very High (Mild conditions)
Moderate (Solubility limits)
Cost Index
1.0x (Baseline)
0.4x (Significant Savings)
2.5x (Premium)
0.8x (Eliminates methylation)
Atom Economy
Moderate
Best
Poor (Heavy leaving group)
Good
Primary Use Case
Discovery to Pilot Scale
Commercial Manufacturing (>10kg)
Difficult Couplings / Late-Stage
Green Chemistry / Aqueous Media
Catalyst Req.
Pd(PPh) or Pd(dppf)Cl
Pd(dba) + XPhos/SPhos
Pd(OAc) (Ligand free possible)
Water-soluble Pd species
Deep Dive: The Causality of Selection
1. The Chloro-Ester (Methyl 5-chloro-2-cyano-3-methylbenzoate)
The Logic: Aryl chlorides are significantly cheaper and more robust than bromides. However, the C-Cl bond dissociation energy (approx. 96 kcal/mol) is higher than C-Br (81 kcal/mol), rendering standard Pd(0) oxidative addition slow.
Application: Ideal for Process Chemistry scaling. You must switch from generic triphenylphosphine ligands to electron-rich, bulky dialkylbiaryl phosphines (e.g., XPhos, SPhos ) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.
Trade-off: Lower BOM (Bill of Materials) cost vs. higher catalyst cost.
2. The Iodo-Ester (Methyl 5-iodo-2-cyano-3-methylbenzoate)
The Logic: The C-I bond is weak (65 kcal/mol) and undergoes oxidative addition rapidly, even at room temperature.
Application: Use when the coupling partner (boronic acid) is thermally unstable or sterically hindered (e.g., ortho-substituted aryl boronic acids). The Iodo-variant allows reaction temperatures to drop from 80-100°C (required for Br) to 25-40°C, preventing protodeboronation of the partner.
3. The Bromo-Acid (5-bromo-2-cyano-3-methylbenzoic acid)
The Logic: Eliminating the methyl esterification step reduces step count.
Application: Useful if the subsequent step is an amide coupling (e.g., forming a carboxamide). It avoids the hydrolysis/saponification step required when using the ester.
Caveat: Free carboxylic acids can poison Pd catalysts by coordinating to the metal center. This requires using slightly higher catalyst loading or adding a base (e.g., K
CO) to ensure the carboxylate exists as the salt form, which is less interfering.
Visualizing the Decision Logic
The following diagram illustrates the synthetic pathways and decision nodes for selecting the appropriate intermediate based on the target scale and coupling difficulty.
Figure 1: Strategic selection framework for 2-cyano-3-methylbenzoate intermediates based on process constraints.
Experimental Protocols
Protocol A: Standard Suzuki Coupling (Bromo-Ester)
(dba)/Ligand, stir them in solvent at 60°C for 10 mins to generate the active catalytic species (LPd(0)).
Add the Chloro-ester and Boronate.
Heat to 100°C (reflux) for 8–12 hours. The higher temperature is necessary to overcome the C-Cl activation barrier.
Validation: Monitor disappearance of starting material by HPLC (254 nm). Chloro-esters are UV active but distinct from the biaryl product.
Synthesis of the Core Scaffold (Process Insight)
Understanding how these reagents are made allows for better sourcing decisions.
Figure 2: Industrial synthesis route. Note the Sandmeyer step is the bottleneck for safety and yield.
References
BenchChem. (2025).[2] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid: Technical Support & Troubleshooting. Retrieved from
ChemicalBook. (2016). Methyl 3-cyano-4-methylbenzoate Synthesis and Reactivity Profiles. Retrieved from
Indian Academy of Sciences. (2014). A facile, metal-free synthesis of aryl bromides using molecular bromine—an alternative to the Sandmeyer reaction.[3][4] Retrieved from
MDPI. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes. Retrieved from
National Institutes of Health (NIH). (2012). Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). PMC3328334. Retrieved from
stability studies of Methyl 5-bromo-2-cyano-3-methylbenzoate under different conditions
A Comparative Guide to the Stability of Methyl 5-bromo-2-cyano-3-methylbenzoate This guide provides an in-depth technical analysis of the stability of Methyl 5-bromo-2-cyano-3-methylbenzoate, a key intermediate in pharma...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Stability of Methyl 5-bromo-2-cyano-3-methylbenzoate
This guide provides an in-depth technical analysis of the stability of Methyl 5-bromo-2-cyano-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. The stability of such intermediates is a critical parameter that influences manufacturing processes, storage conditions, and the quality of the final active pharmaceutical ingredient (API).[1][2] This document outlines a comprehensive strategy for evaluating the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The structural features of Methyl 5-bromo-2-cyano-3-methylbenzoate—a substituted aromatic ring with a methyl ester, a cyano group, and a bromine atom—suggest potential degradation pathways that warrant thorough investigation. The electron-withdrawing nature of the cyano and bromo groups may influence the overall stability of the aromatic ring.[6]
Rationale for Stability Studies
For drug development professionals, understanding the intrinsic stability of an intermediate like Methyl 5-bromo-2-cyano-3-methylbenzoate is paramount. Forced degradation studies, which involve exposing the compound to conditions more severe than accelerated stability testing, serve multiple purposes:[1][7]
Identification of Degradation Pathways: Elucidating the likely chemical transformations the molecule may undergo.[7][8]
Development of Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate and quantify the intact compound from its degradation products.[9][10][11]
Informing Formulation and Packaging Development: Knowledge of sensitivities to heat, light, or moisture guides the development of a stable drug product and the selection of appropriate packaging.[1][7]
Experimental Design for Forced Degradation Studies
A systematic approach to forced degradation is essential for a comprehensive stability assessment.[7] The following sections detail the recommended experimental protocols for subjecting Methyl 5-bromo-2-cyano-3-methylbenzoate to hydrolytic, oxidative, photolytic, and thermal stress.
Development of a Stability-Indicating Analytical Method
Prior to initiating stress studies, the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial.[9][10][11] This method must be capable of resolving the parent compound from all potential degradation products.
Protocol for HPLC Method Development:
Column Selection: A reversed-phase C18 column is a suitable starting point for this non-polar compound.
Mobile Phase Selection: A gradient elution with a mobile phase consisting of acetonitrile and water (or a suitable buffer) is recommended to ensure the separation of compounds with a range of polarities.[9]
Detector: A UV detector is appropriate, given the aromatic nature of the analyte. The detection wavelength should be selected based on the UV spectrum of Methyl 5-bromo-2-cyano-3-methylbenzoate to maximize sensitivity.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for HPLC Method Development.
Hydrolytic Stability
Hydrolysis of the methyl ester functional group is a probable degradation pathway.[12][13][14] Studies should be conducted across a range of pH values to simulate various physiological and formulation conditions.
Experimental Protocol:
Prepare solutions of Methyl 5-bromo-2-cyano-3-methylbenzoate in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.
Incubate the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by the validated HPLC method.
A control sample, protected from the stress condition, should be analyzed concurrently.
Oxidative Stability
The aromatic ring and the methyl group are potential sites for oxidative degradation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[15][16][17]
Experimental Protocol:
Dissolve Methyl 5-bromo-2-cyano-3-methylbenzoate in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% v/v).
Maintain the solution at room temperature or a slightly elevated temperature.
Monitor the reaction progress by HPLC at various time points.
Analyze a control sample (without hydrogen peroxide) in parallel.
Photostability
As a brominated aromatic compound, Methyl 5-bromo-2-cyano-3-methylbenzoate may be susceptible to degradation upon exposure to light.[18][19] Photostability testing should be conducted according to ICH Q1B guidelines.[20][21][22]
Experimental Protocol:
Expose a solid sample of the compound and a solution in a chemically inert, transparent container to a light source that produces both UV and visible light.[20][21]
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[23]
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
Analyze both the exposed and control samples by HPLC. Any changes in physical appearance should also be noted.[24]
Thermal Stability
Thermal degradation studies are performed at temperatures higher than those used for accelerated stability testing to assess the compound's stability at elevated temperatures.[23]
Experimental Protocol:
Expose a solid sample of Methyl 5-bromo-2-cyano-3-methylbenzoate to dry heat at a high temperature (e.g., 80°C).
Monitor the sample for degradation at various time points using the HPLC method.
Compare the results with a control sample stored at ambient temperature.
The presence of electron-withdrawing groups like the cyano group can influence the thermal stability of the aromatic ring.[6] The nitrile group itself may undergo thermal degradation, potentially leading to polymerization at very high temperatures.[25][26]
Caption: Experimental Workflow for Stability Studies.
Comparative Stability Analysis
The data generated from these forced degradation studies will allow for a comprehensive comparison of the stability of Methyl 5-bromo-2-cyano-3-methylbenzoate under different stress conditions. The results should be tabulated to clearly present the percentage of degradation and the number of degradation products formed under each condition.
Table 1: Comparative Stability Data
Stress Condition
Duration
Temperature
% Degradation of Parent Compound
Number of Degradants
0.1 N HCl
24 hours
60°C
[Insert Data]
[Insert Data]
Water
24 hours
60°C
[Insert Data]
[Insert Data]
0.1 N NaOH
24 hours
60°C
[Insert Data]
[Insert Data]
3% H₂O₂
24 hours
RT
[Insert Data]
[Insert Data]
Photolytic
1.2 M lux hrs
RT
[Insert Data]
[Insert Data]
Thermal (Dry Heat)
48 hours
80°C
[Insert Data]
[Insert Data]
Data to be populated from experimental results.
Conclusions and Recommendations
Based on the outcomes of the proposed stability studies, a comprehensive degradation profile for Methyl 5-bromo-2-cyano-3-methylbenzoate can be established. This will enable the identification of critical stability liabilities and inform the development of appropriate control strategies. For instance, if significant degradation is observed under photolytic conditions, the use of light-protective packaging would be recommended. Similarly, if the compound is found to be sensitive to basic conditions, pH control during synthesis and formulation will be crucial.
This systematic approach to stability testing, grounded in regulatory guidelines and scientific principles, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency. Available at: [Link]
da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Advances, 12(9), 5345-5356. Available at: [Link]
Patel, Y., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS, 4(3), 1-10. Available at: [Link]
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(2), 52-63. Available at: [Link]
Mouritsen, T. (2024). How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. Available at: [Link]
Sharma, A., et al. (2018). Stability indicating HPLC method development: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 1-8. Available at: [Link]
ICH, Q1A(R2) Stability Testing of new drugs and products (Revised guideline), European Medicines Agency. Available at: [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
Patel, R. B., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(1), 61-66. Available at: [Link]
SlideShare. (2015). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]
Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available at: [Link]
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
Klán, P., et al. (2001). Oxidation of Aromatic and Aliphatic Hydrocarbons by OH Radicals Photochemically Generated from H2O2 in Ice. Environmental Science & Technology, 35(23), 4747-4752. Available at: [Link]
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Comprehensive Guide to the Proper Disposal of Methyl 5-bromo-2-cyano-3-methylbenzoate
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The prope...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The proper disposal of any chemical is as crucial as its synthesis or application. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-bromo-2-cyano-3-methylbenzoate, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist, explaining the chemical rationale behind each procedural step to ensure a culture of safety and compliance in your laboratory.
Part 1: Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of a molecule is the foundation of its safe management. Methyl 5-bromo-2-cyano-3-methylbenzoate is a substituted aromatic compound with three key functional groups that dictate its hazard profile and disposal requirements: a halogen (bromo), a nitrile (cyano), and a methyl ester.
Halogenated Organic Compound : The presence of a bromine atom classifies this substance as a halogenated organic compound. These compounds are often persistent in the environment and can produce toxic and corrosive byproducts, such as hydrogen bromide (HBr), upon improper incineration.[1][2][3] Therefore, they must be segregated from non-halogenated waste streams to ensure they are sent to specialized high-temperature incinerators equipped with acid gas scrubbers.[4]
Nitrile Compound : The cyano (-C≡N) group can be toxic. Nitriles can release hydrogen cyanide (HCN) gas under acidic conditions, which is acutely toxic. While the nitrile group in this molecule is stabilized by the aromatic ring, this potential hazard informs the need for careful segregation and handling.
Benzoate Ester : While esters are generally less reactive, the overall molecule's hazard profile is dominated by the bromo and cyano functionalities. Similar compounds are classified as harmful if swallowed and can cause skin and eye irritation.[5][6][7]
Table 1: Inferred Properties and Hazards of Methyl 5-bromo-2-cyano-3-methylbenzoate
Inferred from safety data for structurally similar compounds like bromo-methylbenzoates and cyano-pyridines.[6][7][8]
Primary Disposal Route
Incineration via a licensed hazardous waste disposal company.
Standard procedure for halogenated organic waste.[8][9]
| EPA Waste Code | Potentially U-Listed or P-Listed depending on concentration and specific regulations. | The EPA classifies hazardous waste based on characteristics and lists.[10] |
Part 2: Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and rigorous segregation at the point of generation.
Given the potential for skin and eye irritation and toxicity, the following PPE is mandatory when handling Methyl 5-bromo-2-cyano-3-methylbenzoate in any form (pure substance, solutions, or as waste)[1][2]:
Eye Protection : Safety goggles are required at all times to protect from splashes.[2]
Hand Protection : Chemically resistant nitrile gloves are essential. If gloves become contaminated, they must be removed and disposed of as hazardous waste.[1][11]
Body Protection : A laboratory coat must be worn to protect skin and clothing.[2]
Respiratory Protection : All handling of the solid or concentrated solutions should occur inside a certified chemical fume hood to prevent inhalation.[1][2]
Segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions and to facilitate proper disposal.[10][12]
Designate a "Halogenated Organic Waste" Container : This is the most important classification for this compound. Never mix halogenated waste with non-halogenated organic waste.[1][2][4][13] This is because the disposal methods differ significantly in cost and technology.[4]
Maintain Separation : Keep the halogenated waste container physically separate from other waste streams, such as acids, bases, or oxidizers, to prevent accidental mixing.[4][10] Use secondary containment systems to mitigate spills.[10]
Solid vs. Liquid Waste : If generating both solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction mother liquor), use separate, clearly labeled containers for each.
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for accumulating and disposing of Methyl 5-bromo-2-cyano-3-methylbenzoate waste in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[10]
Compatibility : The container must be made of a material chemically compatible with the waste. For organic solvents containing this compound, a high-density polyethylene (HDPE) carboy or a coated glass bottle is appropriate.[4][14]
Integrity : Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw-top cap.[10][14] Containers must be kept closed except when actively adding waste.[4][13][14]
Size : Choose a container size appropriate for the volume of waste you anticipate generating to avoid prolonged storage of nearly empty containers.[10]
Proper labeling is a strict regulatory requirement and is essential for safety.[15][16]
Timing : Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[4][13]
The full chemical name of all contents, spelled out (no formulas or abbreviations).[13][14] List all constituents, including solvents, and estimate their percentages.
Hazard Identification : Check the appropriate hazard boxes on the label (e.g., "Toxic," "Flammable" if in a flammable solvent).[4][16]
The SAA is the designated location in the lab, at or near the point of waste generation, where hazardous waste is collected.[15]
Location : The SAA must be under the control of laboratory personnel. Waste should not be moved from one lab to another for storage.[10][15]
Volume Limits : Do not accumulate more than 55 gallons of total hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[15][17] Once this limit is reached, the waste must be moved to the central storage area within three days.[15]
Storage Time : Waste containers can be stored in the SAA for up to 12 months, as long as the volume limits are not exceeded.[15][18]
Full Containers : When a container is approximately 90% full, seal it securely.
Request Pickup : Complete a chemical waste collection request form as provided by your institution's Environmental Health and Safety (EHS) department.[17]
Professional Disposal : Your EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all EPA and Department of Transportation regulations.[10][14]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for Methyl 5-bromo-2-cyano-3-methylbenzoate.
Caption: Decision workflow for proper disposal of Methyl 5-bromo-2-cyano-3-methylbenzoate.
Emergency Procedures: Spill Management
In the event of a small spill within a chemical fume hood:
Alert Personnel : Inform others in the immediate area.
Contain Spill : Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.[4]
Collect Waste : Carefully sweep the absorbent material into a designated bag or container.
Dispose as Hazardous Waste : Seal and label the container with a hazardous waste tag and request a pickup.[4]
Decontaminate : Clean the spill area thoroughly.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EHS office.[4][13]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared environment. Trust in these protocols is built on the scientific principles of chemical compatibility and risk mitigation, forming the bedrock of responsible research.